N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. This reaction involves the condensation of an N-aralkylsulfonamide with s-trioxane, catalyzed by a Preyssler heteropolyacid supported on silica (PASiO2) to yield the desired product with excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and selenium dioxide as a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anti-cancer applications, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:
- N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
- N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines
- N-sulfonyl-1,2,3,4,5,6-hexahydrobenzazocine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHHNJOOGPXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.